molecular formula C14H11ClN4O2S B10876155 N-[N'-(2-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide

N-[N'-(2-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide

Cat. No.: B10876155
M. Wt: 334.8 g/mol
InChI Key: BBJBBZPHZVFROW-UHFFFAOYSA-N
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Description

N~3~-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nicotinamide moiety linked to a chlorobenzoyl hydrazine and a carbothioyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE typically involves multiple steps:

    Formation of 2-chlorobenzoyl hydrazine: This is achieved by reacting 2-chlorobenzoyl chloride with hydrazine hydrate under controlled conditions.

    Coupling with nicotinic acid: The 2-chlorobenzoyl hydrazine is then reacted with nicotinic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N~3~-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with key proteins. These interactions can lead to alterations in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorobenzoyl hydrazine
  • Nicotinamide
  • Carbothioyl derivatives

Uniqueness

N~3~-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is unique due to its combined structural features, which confer distinct chemical and biological properties. Unlike its individual components, the compound exhibits enhanced reactivity and potential for diverse applications.

Properties

Molecular Formula

C14H11ClN4O2S

Molecular Weight

334.8 g/mol

IUPAC Name

N-[[(2-chlorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H11ClN4O2S/c15-11-6-2-1-5-10(11)13(21)18-19-14(22)17-12(20)9-4-3-7-16-8-9/h1-8H,(H,18,21)(H2,17,19,20,22)

InChI Key

BBJBBZPHZVFROW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CN=CC=C2)Cl

Origin of Product

United States

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